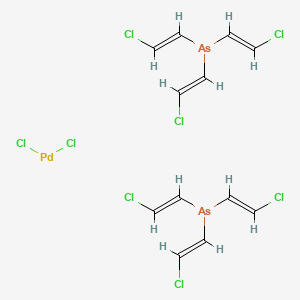
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride is a coordination compound that features a palladium center coordinated to two tri-(beta-chlorovinyl)arsine ligands and two chloride ions
準備方法
The synthesis of bis(tri-(beta-chlorovinyl)arsine)palladous chloride typically involves the reaction of palladium chloride with tri-(beta-chlorovinyl)arsine under controlled conditions. One common method includes dissolving palladium chloride in hydrochloric acid, followed by the addition of tri-(beta-chlorovinyl)arsine. The reaction mixture is then heated to facilitate the formation of the desired coordination compound .
化学反応の分析
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of the palladium center.
Substitution: Ligand substitution reactions can occur, where the tri-(beta-chlorovinyl)arsine ligands or chloride ions are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents such as hydrazine
科学的研究の応用
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbon-carbon coupling reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for certain diseases.
Industry: It is utilized in industrial processes that require palladium-based catalysts.
作用機序
The mechanism of action of bis(tri-(beta-chlorovinyl)arsine)palladous chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center plays a crucial role in these processes, often acting as a catalyst by undergoing oxidative addition, transmetallation, and reductive elimination steps. These steps are essential in many catalytic cycles, particularly in organic synthesis .
類似化合物との比較
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride can be compared to other palladium coordination compounds, such as bis(triphenylphosphine)palladium chloride. While both compounds serve as catalysts in organic synthesis, this compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes . Similar compounds include:
- Bis(triphenylphosphine)palladium chloride
- Palladium(II) chloride
- Palladium(II) bromide
特性
CAS番号 |
64047-29-6 |
|---|---|
分子式 |
C12H12As2Cl8Pd |
分子量 |
696.1 g/mol |
IUPAC名 |
dichloropalladium;tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/2C6H6AsCl3.2ClH.Pd/c2*8-4-1-7(2-5-9)3-6-10;;;/h2*1-6H;2*1H;/q;;;;+2/p-2/b2*4-1+,5-2+,6-3+;;; |
InChIキー |
RKXLRFHPSOTSEK-DQXNDXGZSA-L |
異性体SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl.C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl.Cl[Pd]Cl |
正規SMILES |
C(=C[As](C=CCl)C=CCl)Cl.C(=C[As](C=CCl)C=CCl)Cl.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
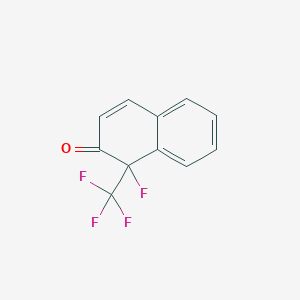
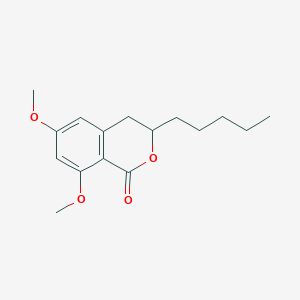
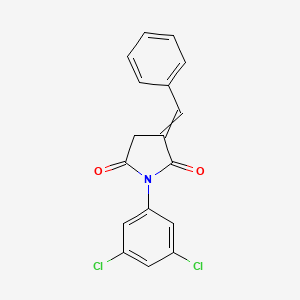


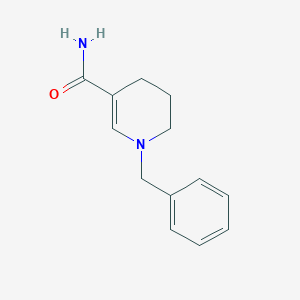

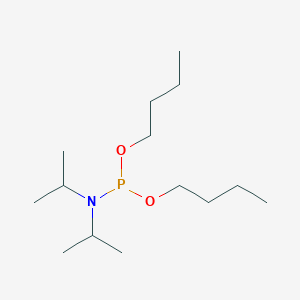

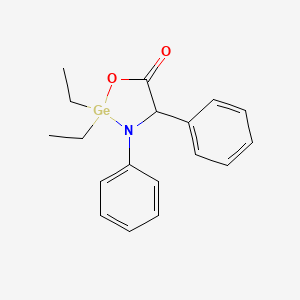

![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
